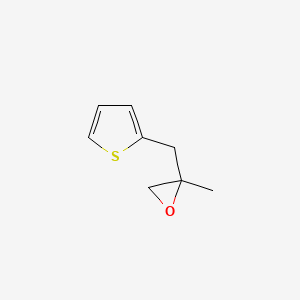

2-Methyl-2-(thiophen-2-ylmethyl)oxirane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methyl-2-(thiophen-2-ylmethyl)oxirane is an organic compound with the molecular formula C8H10OS. It is a member of the oxirane family, characterized by a three-membered epoxide ring. The presence of a thiophene ring, a sulfur-containing five-membered aromatic ring, makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-2-(thiophen-2-ylmethyl)oxirane can be synthesized through the epoxidation of Baylis-Hillman adducts. The Baylis-Hillman adducts are versatile intermediates that contain chemospecific functional groups in close proximity. The epoxidation process typically involves the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to form the oxirane ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale epoxidation reactions using similar oxidizing agents. The process may be optimized for yield and purity through the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(thiophen-2-ylmethyl)oxirane undergoes various chemical reactions, including:

Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.

Reduction: The compound can be reduced to form alcohols.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for the epoxidation of Baylis-Hillman adducts.

Reduction: Lithium aluminum hydride (LiAlH4) can be used to reduce the oxirane ring to alcohols.

Substitution: Nucleophiles such as amines or thiols can react with the oxirane ring under mild conditions to form substituted products.

Major Products Formed

Diols: Formed through the oxidative opening of the epoxide ring.

Alcohols: Formed through the reduction of the oxirane ring.

Substituted Products: Formed through nucleophilic substitution reactions.

Scientific Research Applications

2-Methyl-2-(thiophen-2-ylmethyl)oxirane has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: Investigated for its potential antifungal and antitubercular activities.

Medicine: Explored for its potential use in developing new therapeutic agents.

Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(thiophen-2-ylmethyl)oxirane involves its interaction with biological targets through the epoxide ring. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The thiophene ring may also contribute to the compound’s biological activity by interacting with specific molecular targets and pathways.

Comparison with Similar Compounds

2-Methyl-2-(thiophen-2-ylmethyl)oxirane can be compared with other oxirane derivatives and thiophene-containing compounds:

Oxirane Derivatives: Similar compounds include 2-methyl-2-(phenylmethyl)oxirane and 2-methyl-2-(pyridin-2-ylmethyl)oxirane. These compounds share the oxirane ring but differ in the substituent groups attached to the ring.

Thiophene-Containing Compounds: Similar compounds include thiophene-2-carboxaldehyde and 2-thiophenemethanol. These compounds share the thiophene ring but differ in the functional groups attached to the ring.

The uniqueness of this compound lies in the combination of the oxirane and thiophene rings, which imparts distinct chemical and biological properties.

Biological Activity

2-Methyl-2-(thiophen-2-ylmethyl)oxirane, a compound featuring an oxirane ring and a thiophene moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The structural formula of this compound is represented as follows:

This compound is characterized by the presence of a three-membered oxirane ring, which is known for its high reactivity due to ring strain, and a thiophene group that may influence its biological interactions.

The biological activity of this compound can be inferred from related compounds. Similar oxiranes have shown potential in inhibiting key enzymes involved in inflammatory pathways:

- Target Enzymes: The compound may interact with cyclooxygenase (COX) enzymes, which are crucial for converting arachidonic acid into prostaglandins, mediators of inflammation.

- Biochemical Pathways: By potentially inhibiting COX enzymes, it could lead to decreased production of inflammatory mediators.

Antimicrobial and Anti-inflammatory Properties

Research indicates that derivatives of oxiranes exhibit various biological activities including antimicrobial and anti-inflammatory effects:

- Antimicrobial Activity: Compounds similar to this compound have been tested for their ability to inhibit bacterial growth. In vitro studies show promising results against several bacterial strains.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

Anticancer Activity

Recent studies have explored the anticancer potential of thiophene derivatives. In particular, compounds structurally similar to this compound have shown selective cytotoxicity against cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HCT116 (Colon Cancer) | 7.1 ± 0.07 | |

| MCF7 (Breast Cancer) | 10.5 ± 0.07 | |

| A549 (Lung Cancer) | 11.9 ± 0.05 |

Case Studies

-

Inhibition of Tyrosinase Activity:

A study on related compounds demonstrated inhibition of mushroom tyrosinase, an enzyme involved in melanin production. The results indicated that certain analogs had significantly higher inhibitory effects compared to controls .- Kinetic Studies: Lineweaver-Burk plots were utilized to assess the inhibition mechanism, revealing competitive inhibition patterns.

-

Cytotoxicity Assessments:

In vitro cytotoxicity tests on various cancer cell lines showed that derivatives similar to this compound exhibited selective cytotoxicity without significant effects on normal epithelial cells .

Properties

IUPAC Name |

2-methyl-2-(thiophen-2-ylmethyl)oxirane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c1-8(6-9-8)5-7-3-2-4-10-7/h2-4H,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPPHFHJJOPJAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CO1)CC2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.